![molecular formula C19H22N2O3 B14634734 (E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine CAS No. 52846-29-4](/img/structure/B14634734.png)
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine is an organic compound that belongs to the class of imines It features a hexyl group attached to a phenyl ring, which is further connected to a nitrophenyl group through a methanimine linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine typically involves the condensation reaction between 4-hexyloxybenzaldehyde and 4-nitroaniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine linkage, and the product is subsequently purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Reduction of Nitro Group: Formation of 4-amino derivative.
Reduction of Imine Linkage: Formation of the corresponding amine.
Substitution Reactions: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties, such as liquid crystals or organic semiconductors.
作用機序
The mechanism of action of (E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The imine linkage may also play a role in binding to specific targets, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
(E)-1-[4-(Methoxy)phenyl]-N-(4-nitrophenyl)methanimine: Similar structure but with a methoxy group instead of a hexyloxy group.
(E)-1-[4-(Ethoxy)phenyl]-N-(4-nitrophenyl)methanimine: Similar structure but with an ethoxy group instead of a hexyloxy group.
(E)-1-[4-(Butoxy)phenyl]-N-(4-nitrophenyl)methanimine: Similar structure but with a butoxy group instead of a hexyloxy group.
Uniqueness
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine is unique due to the presence of the hexyloxy group, which can influence its solubility, reactivity, and overall properties
特性
CAS番号 |
52846-29-4 |
|---|---|
分子式 |
C19H22N2O3 |
分子量 |
326.4 g/mol |
IUPAC名 |
1-(4-hexoxyphenyl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C19H22N2O3/c1-2-3-4-5-14-24-19-12-6-16(7-13-19)15-20-17-8-10-18(11-9-17)21(22)23/h6-13,15H,2-5,14H2,1H3 |
InChIキー |
JGVAAJSFJDJVNX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



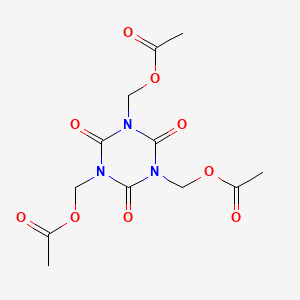
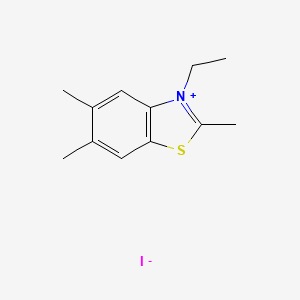
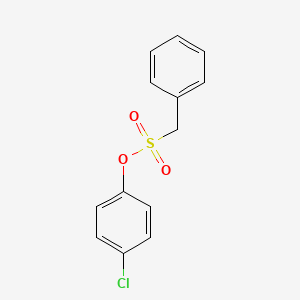
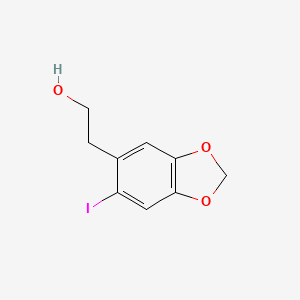
![N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine](/img/structure/B14634695.png)
![2-[[4-[(4-Aminophenyl)sulfonylamino]phenyl]sulfonylamino]acetic acid](/img/structure/B14634702.png)
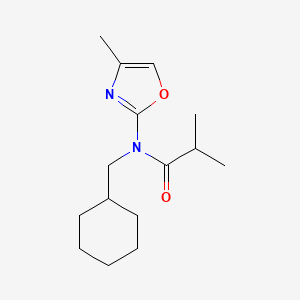

![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl-](/img/structure/B14634714.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine](/img/structure/B14634715.png)
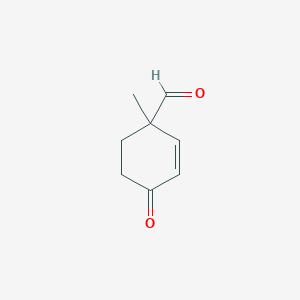
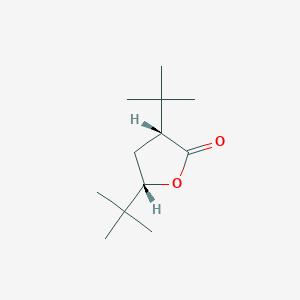
![2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14634731.png)
